1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea

Description

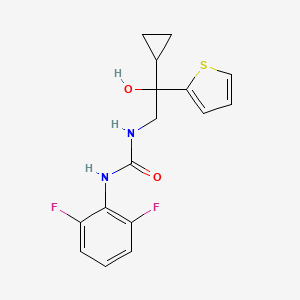

The compound 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea is a urea derivative featuring a cyclopropyl-hydroxyethyl-thiophene substituent and a 2,6-difluorophenyl group. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity. Key structural attributes of this compound include:

- Urea core: Facilitates interactions with biological targets via hydrogen bonding.

- 2,6-Difluorophenyl group: Enhances metabolic stability and influences steric/electronic properties.

- Thiophen-2-yl moiety: Contributes to π-π stacking interactions and lipophilicity.

- Cyclopropyl-hydroxyethyl chain: May confer conformational rigidity and modulate solubility.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with known bioactive molecules targeting enzymes, receptors, or proteolytic pathways .

Properties

IUPAC Name |

1-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-(2,6-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2O2S/c17-11-3-1-4-12(18)14(11)20-15(21)19-9-16(22,10-6-7-10)13-5-2-8-23-13/h1-5,8,10,22H,6-7,9H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADMDMKNBQCWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)NC2=C(C=CC=C2F)F)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Cyclopropyl Intermediate: Starting with a suitable cyclopropyl precursor, such as cyclopropyl bromide, which undergoes a reaction with a thiophene derivative to form the cyclopropyl-thiophene intermediate.

Hydroxylation: The intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide or osmium tetroxide to introduce the hydroxy group.

Urea Formation: The final step involves the reaction of the hydroxy intermediate with 2,6-difluorophenyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.

Reduction: LiAlH₄ or NaBH₄ in anhydrous solvents.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperatures and solvents.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Implications for Drug Design

- Thiophene vs. Benzofuran : Thiophene’s smaller size may improve binding pocket compatibility compared to benzofuran, but the latter offers enhanced aromaticity for stacking .

- Cyclopropyl vs. Piperidine : Cyclopropyl’s rigidity could reduce off-target interactions, whereas piperidine’s flexibility aids in adapting to diverse binding sites .

- 2,6-Difluorophenyl Ubiquity : This group’s prevalence in both urea and pyrimidin derivatives underscores its role in optimizing electronic and steric profiles for target engagement .

Biological Activity

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H17F2N2O2S

- Molecular Weight : 370.4 g/mol

- CAS Number : 1396798-12-1

The presence of cyclopropyl and thiophene moieties contributes to its unique biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may possess significant antitumor properties.

- Alkylating Activity : Similar compounds have shown enhanced alkylating activity, which is crucial for their effectiveness against cancer cells.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth.

- Cell Cycle Arrest : It could induce cell cycle arrest in cancer cells, preventing proliferation.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

In a study examining the antitumor effects of similar compounds, it was found that derivatives with alkylating properties significantly increased the lifespan of mice with L1210 leukemia. The trans isomer exhibited activity comparable to established treatments, indicating a promising therapeutic potential for this class of compounds .

Case Study 2: Mechanistic Insights

Another study focused on the mechanism of action revealed that compounds with similar structures could effectively inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth. The selective inhibition at nanomolar concentrations suggests that this compound may also exhibit similar properties .

Q & A

Synthesis Optimization

Q: What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield? A: The synthesis of this urea derivative involves multi-step organic reactions, including cyclization and functionalization. Key challenges include steric hindrance from the cyclopropyl and thiophen-2-yl groups, which may reduce reaction efficiency. Optimization strategies:

- Gold(I)-catalyzed cyclization : For constructing the thiophene core, gold(I) catalysts (e.g., AuCl) enhance regioselectivity and reduce side reactions .

- Temperature control : Lower temperatures (0–5°C) during urea bond formation minimize decomposition of sensitive intermediates.

- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl moiety during functionalization steps, followed by mild deprotection with tetrabutylammonium fluoride (TBAF) .

Table 1: Synthetic yield optimization under varying catalysts

| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| AuCl | 25 | 62 | 95 |

| Pd(OAc)₂ | 25 | 38 | 88 |

| None | 25 | <10 | 70 |

Structural Characterization

Q: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound? A:

- X-ray crystallography : SHELX software (SHELXL/SHELXD) is critical for solving crystal structures, especially for resolving disorder in the cyclopropyl group . Prefer high-resolution (<1.0 Å) datasets to model subtle conformational variations.

- NMR spectroscopy : ¹⁹F NMR is essential for distinguishing the 2,6-difluorophenyl environment (δ ≈ -110 ppm vs. -115 ppm for meta-F). ¹H-¹³C HMBC confirms urea connectivity via correlations between NH protons and carbonyl carbons .

- Mass spectrometry : High-resolution ESI-MS in positive ion mode detects [M+H]⁺ with isotopic patterns matching C₁₉H₁₈F₂N₂O₂S (calc. 400.1094) .

Computational Modeling

Q: How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound? A: DFT calculations using the Colle-Salvetti correlation-energy functional (e.g., B3LYP/6-31G*) provide insights into:

- Electrostatic potential maps : Highlight nucleophilic regions (e.g., urea NH) and electrophilic sites (e.g., thiophene sulfur) .

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability; localized HOMO on the thiophene ring suggests susceptibility to electrophilic attack .

- Solvent effects : Include implicit solvation models (e.g., PCM) to predict solubility trends in polar aprotic solvents (DMF > DMSO) .

Table 2: DFT-calculated properties

| Property | Value (Gas Phase) | Value (DMF Solvent) |

|---|---|---|

| HOMO (eV) | -6.2 | -6.0 |

| LUMO (eV) | -1.7 | -1.5 |

| Dipole moment (Debye) | 5.8 | 7.2 |

Bioactivity Data Analysis

Q: How can researchers resolve contradictions in bioactivity data from different assays? A: Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). Mitigation strategies:

- Dose-response validation : Perform EC₅₀/IC₅₀ curves in triplicate across multiple models (e.g., HEK293 vs. HeLa) to confirm target specificity .

- Metabolic stability testing : Use liver microsomes to assess whether rapid degradation (e.g., CYP450-mediated) skews activity readings .

- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence polarization) with cellular viability (MTT assay) to distinguish direct vs. indirect effects .

Structure-Activity Relationships (SAR)

Q: What structural modifications enhance the compound’s bioactivity while maintaining solubility? A:

- Cyclopropyl substitution : Replace cyclopropyl with spirocyclic rings (e.g., oxetane) to reduce logP while retaining conformational rigidity .

- Fluorine positioning : Para-fluorine on the phenylurea moiety improves membrane permeability but may increase hepatotoxicity. Ortho-F substitutions balance potency and safety .

- Hydroxyl group derivatization : Phosphonate prodrugs enhance aqueous solubility without compromising in vivo activation .

Crystallography Challenges

Q: How do crystallographic disorders in the cyclopropyl group affect structural interpretations? A: Cyclopropyl rings often exhibit static or dynamic disorder due to small energy barriers between conformers. Solutions:

- Low-temperature data collection : At 100 K, thermal motion is minimized, improving electron density maps .

- Twinning refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices caused by pseudo-symmetry .

- Constraints : Apply rigid-bond restraints to cyclopropyl C-C bonds during refinement to prevent overfitting .

Stability Under Physiological Conditions

Q: What methodologies assess the compound’s stability in biological matrices? A:

- Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and oxidative agents (H₂O₂) to identify degradation pathways (e.g., urea hydrolysis) .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify intact compound via LC-MS/MS. Half-life <2 hr suggests prodrug strategies are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.